![molecular formula C21H24N2O5 B12699583 (E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one CAS No. 87255-59-2](/img/structure/B12699583.png)
(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[86105,17011,16]heptadeca-1(17),11,13,15-tetraen-9-one is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:
Step 1: Formation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups via substitution or addition reactions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch or continuous flow reactors: for efficient synthesis.
Automated purification systems: to streamline the isolation process.
Quality control measures: to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of new atoms or groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Catalysts: Such as palladium or platinum for addition reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other derivatives.
Addition: Formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[86105,17
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to affect gene expression.
Disrupting cellular processes: to induce specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one may include other tetracyclic or polycyclic compounds with similar functional groups. Examples include:
Tetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one: derivatives.
Polycyclic aromatic hydrocarbons: with similar ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
Properties
CAS No. |
87255-59-2 |
|---|---|
Molecular Formula |
C21H24N2O5 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one |
InChI |
InChI=1S/C17H20N2O.C4H4O4/c1-17(2)9-13-16-12(7-8-18-13)11-5-3-4-6-14(11)19(16)15(20)10-17;5-3(6)1-2-4(7)8/h3-6,13,18H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ABJVDDQNZCHFGS-WLHGVMLRSA-N |
Isomeric SMILES |
CC1(CC2C3=C(CCN2)C4=CC=CC=C4N3C(=O)C1)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CC2C3=C(CCN2)C4=CC=CC=C4N3C(=O)C1)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


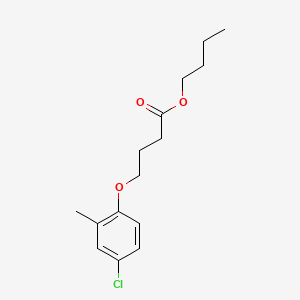
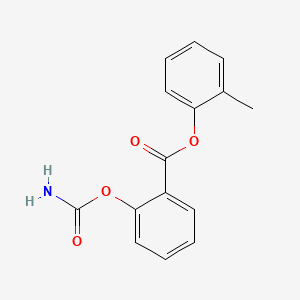
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
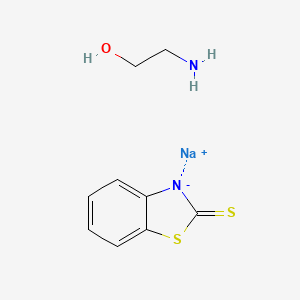
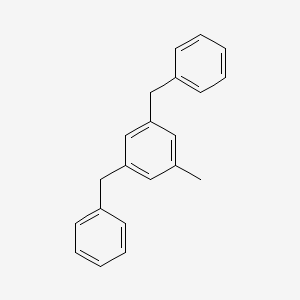
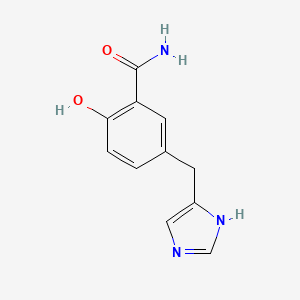

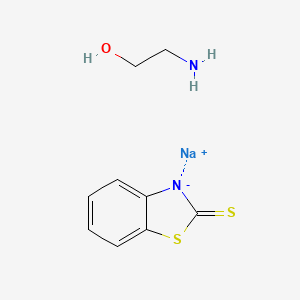

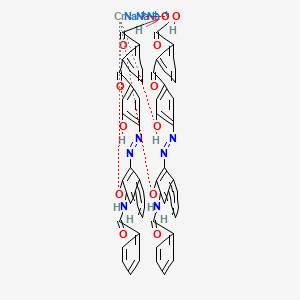
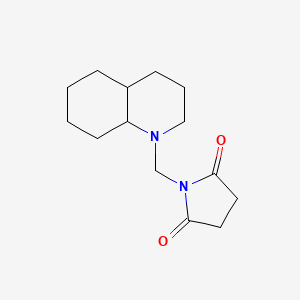

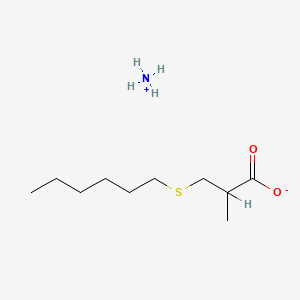
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
